5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline
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Overview
Description
5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline: is a chemical compound with the molecular formula C11H15BrFN3 and a molecular weight of 288.16 g/mol . This compound is characterized by the presence of bromine, fluorine, and a piperazine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Scientific Research Applications
Chemistry: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new chemical entities and materials .
Biology: In biological research, this compound is used to study the effects of fluorine and bromine substitutions on biological activity. It is also employed in the synthesis of bioactive molecules for drug discovery .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Industrial methods may involve continuous flow reactors and automated purification systems to streamline production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring and halogen atoms play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a pyrimidine ring instead of an aniline ring.
2-Bromo-5-fluoropyridine: Contains bromine and fluorine but lacks the piperazine ring.
Uniqueness: 5-Bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both bromine and fluorine atoms along with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-(4-methylpiperazin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3/c1-15-2-4-16(5-3-15)11-7-9(13)8(12)6-10(11)14/h6-7H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHQEGFXYIEAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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